molecular formula C7H14N6 B14545828 N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine CAS No. 61912-30-9

N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14545828
CAS No.: 61912-30-9
M. Wt: 182.23 g/mol
InChI Key: AIRWVMQOFGWYFG-UHFFFAOYSA-N
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Description

N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with isobutylamine. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The process involves the substitution of chlorine atoms in cyanuric chloride with isobutylamine, resulting in the formation of the desired triazine compound.

Industrial Production Methods

On an industrial scale, the production of N2-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in cancer research.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit photosynthesis in plants.

Mechanism of Action

The mechanism of action of N2-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the photosystem II complex in plants, disrupting the electron transport chain and ultimately leading to the death of the plant. The molecular targets include the D1 protein of the photosystem II complex.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: Another triazine herbicide with similar applications in agriculture.

    Simazine: A triazine compound used as a herbicide.

    Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.

Uniqueness

N~2~-(2-Methylpropyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

Properties

CAS No.

61912-30-9

Molecular Formula

C7H14N6

Molecular Weight

182.23 g/mol

IUPAC Name

2-N-(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C7H14N6/c1-4(2)3-10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H5,8,9,10,11,12,13)

InChI Key

AIRWVMQOFGWYFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=NC(=N1)N)N

Origin of Product

United States

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